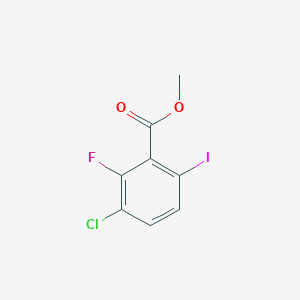
Methyl 3-chloro-2-fluoro-6-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2-fluoro-6-iodobenzoate: is an organic compound with the molecular formula C8H5ClFIO2 and a molecular weight of 314.48 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-fluoro-6-iodobenzoate typically involves the esterification of 3-chloro-2-fluoro-6-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 3-chloro-2-fluoro-6-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products:
Substitution: Formation of substituted benzoates with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of dehalogenated benzoates.
Applications De Recherche Scientifique
Chemistry: Methyl 3-chloro-2-fluoro-6-iodobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems and their potential as bioactive molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-2-fluoro-6-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets .
Comparaison Avec Des Composés Similaires
- Methyl 3-chloro-2-fluoro-6-bromobenzoate
- Methyl 3-chloro-2-fluoro-6-iodobenzoate
- This compound
Uniqueness: this compound is unique due to the presence of three different halogen atoms on the benzene ring, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H5ClFIO2 |
|---|---|
Poids moléculaire |
314.48 g/mol |
Nom IUPAC |
methyl 3-chloro-2-fluoro-6-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,1H3 |
Clé InChI |
NNQNDPXSOOTOFD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
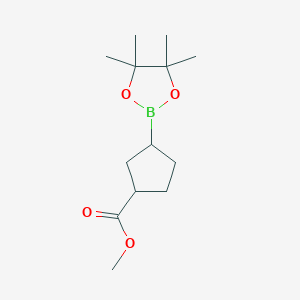

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)

![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

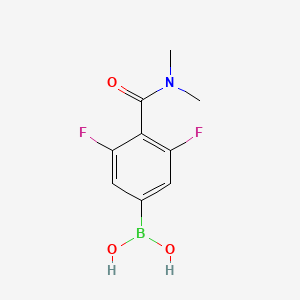

![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)

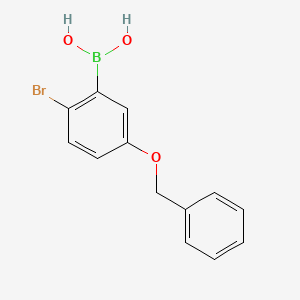
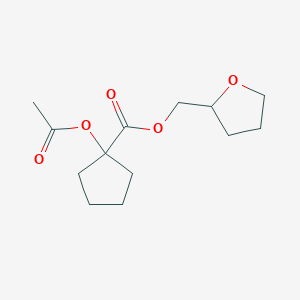
![[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
